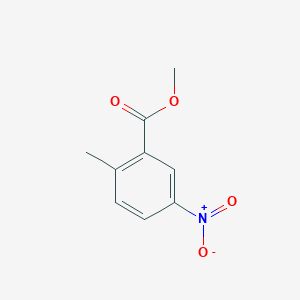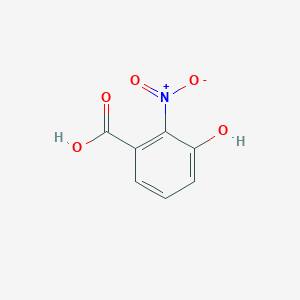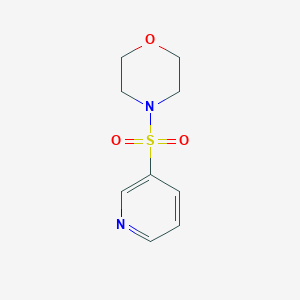
4-Methoxy-2-methylbenzoic acid
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
4-Methoxy-2-methylbenzoic acid, also known as 2-methylanisic acid , is a trisubstituted aromatic compound . It readily forms complexes with various metal ions such as Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) . These metal ions can be considered as the primary targets of this compound.
Mode of Action
The compound interacts with its targets through the formation of complexes It’s known that the compound undergoes nucleophilic substitution reactions . The methanolic solution of KOH generates the methoxide nucleophile, and the substituent in the aromatic ring is an electron-withdrawing carboxylic group . These factors favor an SN2 mechanism by stabilizing the transition state .
Biochemical Pathways
The compound is involved in the synthesis of 4-methoxy-2-methylbenzoates of y(iii) and lanthanides (iii) (la to lu, excluding pm) . It may also be used to synthesize this compound hydrazide and 5-bromo-4-methoxy-2-methylbenzoic acid .
Pharmacokinetics
The compound’s water solubility, a key factor influencing bioavailability, is estimated to be 9164 mg/L at 25°C .
Result of Action
The compound’s ability to form complexes with various metal ions suggests it may have potential applications in areas such as coordination chemistry and materials science .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances in the reaction environment . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and pH .
Analyse Biochimique
Biochemical Properties
It is known that this compound readily forms complexes with various metal ions such as Mn (II), Co (II), Ni (II), Cu (II), Zn (II), and Cd (II) . This suggests that 4-Methoxy-2-methylbenzoic acid may interact with enzymes, proteins, and other biomolecules that contain these metal ions.
Molecular Mechanism
It is known to form complexes with various metal ions , which suggests that it may interact with biomolecules in a manner dependent on these ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methoxy-2-methylbenzoic acid can be synthesized through several methods. One common method involves the radical halogenation of 4-methylbenzoic acid using N-bromosuccinimide (NBS) as the bromine source. This is followed by nucleophilic substitution with methoxide to yield this compound . The reaction conditions typically involve the use of chlorobenzene as a solvent and benzoyl peroxide as a radical initiator .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or aldehydes.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols or aldehydes.
Substitution: Forms various substituted aromatic compounds.
Applications De Recherche Scientifique
4-Methoxy-2-methylbenzoic acid has several applications in scientific research:
Comparaison Avec Des Composés Similaires
4-Methoxy-2-methylbenzoic acid is similar to other methoxybenzoic acids, such as:
2-Methoxy-4-methylbenzoic acid: A positional isomer with similar chemical properties.
4-Methoxybenzoic acid: Lacks the methyl group, leading to different reactivity and applications.
2,3-Dimethylbenzoic acid: Contains two methyl groups, resulting in distinct chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which allows it to form unique metal complexes and exhibit distinct chemical reactivity .
Propriétés
IUPAC Name |
4-methoxy-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVRGYOYISBGTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344481 | |
| Record name | 4-Methoxy-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6245-57-4 | |
| Record name | 4-Methoxy-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-2-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Methoxy-2-methylbenzoic acid interact with metal ions, and what are the structural characteristics of the resulting complexes?
A1: this compound acts as a bidentate ligand, meaning it binds to a metal ion through two oxygen atoms. These oxygen atoms belong to the carboxylate group (-COO-) present in the molecule []. This binding mode forms a stable six-membered ring with the metal ion.
Q2: What insights do the thermal properties of these metal complexes provide?
A2: Thermal analysis, specifically thermogravimetric analysis (TGA), reveals crucial information about the stability and decomposition patterns of the complexes. Upon heating, the complexes initially lose any associated water molecules in a dehydration step []. Subsequently, the anhydrous complexes exhibit distinct decomposition behaviors:
- Cu, Zn, and Cd complexes decompose directly to their respective metal oxides (MO) [].
- Mn, Co, and Ni complexes follow a more intricate pathway. They initially decompose to a mixture of the free metal and its oxide. This mixture then undergoes further oxidation upon continued heating, ultimately yielding the metal oxides Mn3O4, Co3O4, and NiO, respectively [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Spiro[isochroman-1,4'-piperidine]](/img/structure/B181688.png)






